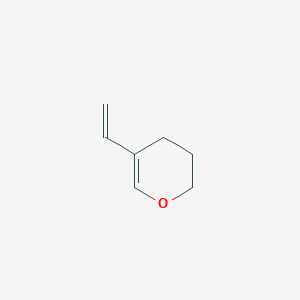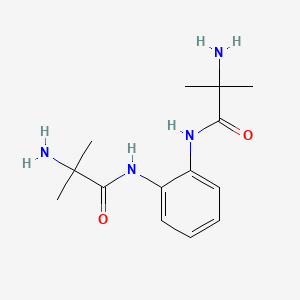
1-(3-Hydroxypropyl)-1,2,3-triazole
描述
1-(3-Hydroxypropyl)-1,2,3-triazole is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The presence of the triazole ring in the structure makes it a valuable building block in medicinal chemistry, particularly in the development of antifungal and antiviral agents .
准备方法
Synthetic Routes and Reaction Conditions
This method is highly efficient and allows for the incorporation of various functional groups . The starting materials, such as 1,3-diazido-2-propanol and alkynes, are reacted in the presence of a copper(I) catalyst to form the triazole ring .
Industrial Production Methods
Industrial production of 1-(3-Hydroxypropyl)-1,2,3-triazole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
化学反应分析
Types of Reactions
1-(3-Hydroxypropyl)-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce various halogenated or aminated derivatives .
科学研究应用
1-(3-Hydroxypropyl)-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is utilized in the production of polymers and materials with specific properties.
作用机制
The mechanism of action of 1-(3-Hydroxypropyl)-1,2,3-triazole is primarily related to its ability to interact with biological targets through hydrogen bonding and electrostatic interactions. The triazole ring can bind to enzyme active sites, inhibiting their function. This is particularly relevant in the case of antifungal agents, where the compound inhibits the enzyme 14-α demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes .
相似化合物的比较
Similar Compounds
Fluconazole: 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
Uniqueness
1-(3-Hydroxypropyl)-1,2,3-triazole is unique due to its structural simplicity and versatility in chemical reactions. Unlike more complex triazole derivatives, it can be easily modified to introduce various functional groups, making it a valuable intermediate in synthetic chemistry .
属性
分子式 |
C5H9N3O |
|---|---|
分子量 |
127.14 g/mol |
IUPAC 名称 |
3-(triazol-1-yl)propan-1-ol |
InChI |
InChI=1S/C5H9N3O/c9-5-1-3-8-4-2-6-7-8/h2,4,9H,1,3,5H2 |
InChI 键 |
QMJQIUUJHFIHEO-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(N=N1)CCCO |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B8567351.png)



![4-[(Diethoxyphosphinyl)methyl]benzophenone](/img/structure/B8567375.png)



![4-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]butanoic acid](/img/structure/B8567417.png)

![sodium;3-[3-tert-butylsulfanyl-1-[[4-(6-methoxypyridin-3-yl)phenyl]methyl]-5-(pyridin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate](/img/structure/B8567433.png)


![Acetyl chloride, 2,2'-[1,2-phenylenebis(oxy)]bis-](/img/structure/B8567462.png)
